molecular formula C12H12F3NO2 B7856251 (3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid

Cat. No.: B7856251
M. Wt: 259.22 g/mol
InChI Key: UMJACUAPLJFIAQ-VHSXEESVSA-N
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Description

(3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: is a complex organic compound characterized by its trifluoromethyl group and pyrrolidine ring

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with this compound as the starting material.

  • Reaction Conditions: The compound can be synthesized through a series of reactions involving trifluoromethylation, cyclization, and carboxylation steps. These reactions often require specific catalysts and controlled conditions to ensure the correct stereochemistry.

Industrial Production Methods:

  • Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.

  • Continuous Flow Synthesis: Some industrial processes may employ continuous flow synthesis to increase efficiency and scalability.

Chemical Reactions Analysis

(3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: undergoes various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure and properties.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and amines.

  • Substitution Products: Derivatives with different functional groups.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity and interactions with biological molecules.

  • Medicine: Explored for its therapeutic potential in drug development.

  • Industry: Utilized in the production of advanced materials and fluorinated compounds.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: It may interact with enzymes, receptors, or other biomolecules.

  • Pathways Involved: The exact pathways depend on the biological context and the specific application.

Comparison with Similar Compounds

(3S,4R)-4-(3-(Trifluoromethyl)phenyl)pyrrolidine-3-carboxylic acid: is compared with similar compounds to highlight its uniqueness:

  • Similar Compounds: Other trifluoromethyl-containing compounds, pyrrolidine derivatives, and carboxylic acids.

  • Uniqueness: Its specific stereochemistry and trifluoromethyl group contribute to its distinct properties and applications.

Properties

IUPAC Name

(3S,4R)-4-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12F3NO2/c13-12(14,15)8-3-1-2-7(4-8)9-5-16-6-10(9)11(17)18/h1-4,9-10,16H,5-6H2,(H,17,18)/t9-,10+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJACUAPLJFIAQ-VHSXEESVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1)C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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